molecular formula C12H12N2O2 B1493277 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098015-45-1

3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1493277
CAS No.: 2098015-45-1
M. Wt: 216.24 g/mol
InChI Key: KBAQHWLPPCFSCN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in medicinal and organic chemistry research. As a pyrimidine-2,4(1H,3H)-dione derivative, it features a uracil core structure substituted with a 2,3-dimethylphenyl group at the 3-position. This molecular architecture is commonly investigated for its potential to interact with various enzymatic targets . Pyrimidinedione derivatives are a well-studied class of heterocyclic compounds, often serving as key scaffolds in the development of serine protease inhibitors, which are relevant for research into thrombotic disorders . The specific substitution pattern of the phenyl ring in this compound may influence its electronic properties, steric profile, and overall binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to explore new pathways in inhibitor design and to develop novel therapeutic candidates. The compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAQHWLPPCFSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of Barbituric Acid Derivatives with Aromatic Substituents

One classical approach to preparing 6-substituted or 3-substituted 2,4(1H,3H)-pyrimidinedione derivatives involves starting from barbituric acid or its analogs. The key step is the condensation of barbituric acid with appropriately substituted aromatic halides or tosylates under catalytic conditions.

  • Reaction Conditions:

    • Barbituric acid derivatives are reacted with aromatic bromides or tosylates in the presence of catalytic lithium iodide and sodium bicarbonate.
    • The reaction temperature is maintained between 50–80°C.
    • Solvent systems typically involve polar aprotic solvents like DMF (dimethylformamide).
  • Example:
    A related synthesis involved reacting 5-ethyl-6-(3,5-dimethylphenylthio)-2,4(1H,3H)-pyrimidinedione with bromomethylcyclopropane in DMF using sodium bicarbonate and catalytic lithium iodide at 80°C for 15 hours, followed by extraction and purification via silica gel chromatography to yield substituted pyrimidinediones as white solids.

  • Analytical Characterization:

    • Melting points measured on Mel-Temp apparatus.
    • Proton NMR spectra recorded at 500 MHz with tetramethylsilane as internal standard.
    • High-resolution electron ionization mass spectrometry (EI-HRMS) used for molecular confirmation.

Lithiation and Subsequent Reaction with Isothiocyanates or Isocyanates

A more recent and efficient method involves the lithiation of substituted pyrimidines followed by reaction with isothiocyanates or isocyanates to introduce substituents at specific positions.

  • Starting Material:
    4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, which can be synthesized by displacement of chlorine atoms in 4,6-dichloro-2-(methylsulfanyl)pyrimidine with sodium methoxide.

  • Stepwise Procedure:

    • Lithiation: Treatment with lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF) to generate 4-chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine intermediate.
    • Addition of Isothiocyanates: Reaction with aliphatic isothiocyanates (e.g., ethyl or n-butyl isothiocyanate) to form N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.
    • Cyclization: Treatment of these carbothioamides with sodium hydride and further isothiocyanates or phenyl isocyanate to yield 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones or 4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones, respectively.
  • Yields and Purity:

    • Yields for these reactions range from moderate to high (e.g., 84% for some derivatives).
    • Purification is typically achieved by column chromatography on silica gel and recrystallization.
    • The method is applicable to a variety of substituents, indicating versatility for preparing analogs including 3-(2,3-dimethylphenyl) substitution.

One-Pot Three-Component Condensation Reactions

Another approach involves one-pot condensation reactions combining multiple components to build the pyrimidine-2,4-dione core with aromatic substitution.

  • Typical Reaction:

    • Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and aminouracil derivatives are reacted in a mixture of acetic acid and water (1:1) at 100°C for 4–5 hours.
    • The reaction leads to the formation of substituted 2H-pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones, which are structurally related to pyrimidine-2,4-diones.
    • Products precipitate out of the reaction mixture and can be isolated by filtration and washing.
  • Advantages:

    • This method is rapid, typically completing in less than 5 hours.
    • The insolubility of products in the reaction medium facilitates easy separation and purification.
    • This approach can be adapted to various substituted aminouracils, potentially including 3-(2,3-dimethylphenyl) derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Product Type Yield & Purification Notes
Condensation of Barbituric Acid with Aromatic Halides Barbituric acid, aromatic bromides/tosylates, LiI, NaHCO3, 50–80°C, DMF 1-substituted 2,4-pyrimidinediones Moderate to good; silica gel chromatography Classical method; versatile for aromatic substitution
Lithiation followed by Isothiocyanate Addition 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, LDA, isothiocyanates, NaH 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dithiones Up to 84%; column chromatography and recrystallization Efficient, stepwise; allows diverse substitutions
One-Pot Three-Component Condensation Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, aminouracil, AcOH/H2O, 100°C 2H-pyrrolo[2,3-d]pyrimidine-2,4-diones High; product precipitates and filtered Rapid, simple, good for complex derivatives

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • Proton NMR spectra typically show characteristic chemical shifts for the pyrimidine ring protons and aromatic substituents.
    • IR spectra indicate carbonyl and NH stretching bands consistent with pyrimidine-2,4-dione structures.
    • Mass spectrometry confirms molecular weights and fragmentation patterns.
  • Reaction Mechanisms:

    • The lithiation step selectively activates the 5-position of the pyrimidine ring for nucleophilic attack.
    • Subsequent addition of isothiocyanates or isocyanates forms carbothioamide intermediates, which cyclize to the final heterocyclic products.
    • In condensation methods, nucleophilic attack of aminouracil on aldehyde or quinone derivatives leads to ring closure forming the pyrimidinedione core.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs of the compound, which may have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of the caspase pathway, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Materials Science Applications

Photovoltaic Materials :
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .

Polymer Composites :
In materials science, the compound has been explored as an additive in polymer composites to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the thermal degradation temperatures of the composites significantly .

Agricultural Chemistry Applications

Pesticide Development :
The structure of this compound allows for modifications that can lead to the development of novel pesticides. Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, offering a potential avenue for sustainable agriculture practices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells via caspase activation.
Antimicrobial Properties Inhibitory effects against Staphylococcus aureus and E. coli.
Photovoltaic Materials Enhanced charge transport properties in organic photovoltaics.
Pesticide Development Exhibited herbicidal activity against common agricultural weeds.

Mechanism of Action

The mechanism by which 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.

Comparison with Similar Compounds

Substituent Effects

  • 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7) This compound replaces the dimethylphenyl group with a 2,4-difluorophenyl moiety fused to a thieno-pyrimidine-dione core. Fluorine atoms enhance metabolic stability and electronegativity, improving binding to polar targets.
  • Fluorinated Uracil Derivatives (S-81, S-86, S-123)
    These derivatives, such as S-86 (3-[2-chloroethyl]-6-[difluoro(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione), incorporate difluoro(phenyl)methyl and chloroethyl groups. S-86 exhibited 58.12% inhibition of lipid peroxidation at 10 µM, surpassing 5-Fluorouracil (24.11%), suggesting that electron-withdrawing substituents enhance antioxidant activity. In contrast, the dimethylphenyl group in the target compound may favor hydrophobic interactions over redox modulation .

Fused-Ring Systems

  • This structural feature may improve binding to enzymes like kinases or proteases, whereas the non-fused dimethylphenyl analog may exhibit greater conformational flexibility .
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones () Fused pyrido derivatives (e.g., 6-amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) introduce nitrogen into the fused ring, altering electronic properties and hydrogen-bonding capacity. These modifications could enhance interactions with nucleic acids or ATP-binding pockets compared to the simpler phenyl-substituted compound .

Antimicrobial Activity

  • The patent in highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione as an anti-mycobacterial agent, suggesting that the dimethylphenoxy-piperidine moiety synergizes with the pyrimidine-dione core for tuberculosis treatment. The target compound’s dimethylphenyl group may similarly enhance activity against lipid-rich bacterial membranes .

Antiviral and Antioxidant Potential

  • Stavudine and AZT () Classic pyrimidine-dione antivirals like stavudine rely on sugar-modified structures for nucleoside reverse transcriptase inhibition. The dimethylphenyl substituent in the target compound lacks a sugar moiety, implying a different mechanism, possibly non-nucleoside inhibition or protease interaction .
  • Antioxidant Fluorinated Derivatives () S-86’s chloroethyl group correlates with potent antioxidant activity, whereas the dimethylphenyl group’s lack of electron-withdrawing substituents may limit redox modulation, directing its applications toward antimicrobial or anti-inflammatory pathways instead .

Biological Activity

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 2098083-80-6

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

Bacterial StrainMIC (µg/mL)
E. coli<100
S. aureus<100
K. pneumoniae<100
P. aeruginosa<100

These findings highlight the potential of the compound as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrimidine derivative has been evaluated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for mitigating inflammation-related diseases .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 and HCT-116 cells. The results indicated that compounds with similar structures exhibited significant cytotoxic effects at concentrations as low as 250 µM .
  • Antimicrobial Study :
    • Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant strains of bacteria. The study found that certain derivatives displayed enhanced activity compared to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

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